Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Piperazine Analog
The target compound (1316225-70-3) has an XLogP3-AA of -0.7, a TPSA of 38.74 Ų, and 2 hydrogen bond donors, as reported in PubChem and Chembase . In contrast, a representative piperazine isomer, 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol (1220024-50-9), has a predicted LogP of 0.10 and a TPSA of 26.79 Ų, as per a computational database . The target compound is therefore 0.8 log units more hydrophilic (ΔXLogP = -0.8) and possesses a TPSA that is 11.95 Ų larger, indicating significantly different membrane permeability and bioavailability profiles.
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.7; TPSA = 38.74 Ų |
| Comparator Or Baseline | Piperazine analog (CAS 1220024-50-9): Predicted LogP = 0.10; TPSA = 26.79 Ų |
| Quantified Difference | ΔXLogP = -0.8; ΔTPSA = +11.95 Ų |
| Conditions | Computed values from PubChem (XLogP3-AA) and Chembase/SILDrug (clogP) databases. |
Why This Matters
The lower LogP suggests improved aqueous solubility for in vitro assays, while the higher TPSA impacts blood-brain barrier penetration, both critical parameters for fragment-based screening and lead optimization.
- [1] PubChem. Compound Summary for CID 66509758: 3-((4-Methyl-1,4-diazepan-1-yl)methyl)pyrrolidin-3-ol. View Source
- [2] Chembase.cn. 3-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-ol. CBID: 62784. View Source
- [3] SILDrug Database. Entry for compound with formula C11H23N3O. clogP = 0.10; TPSA = 26.79. View Source
